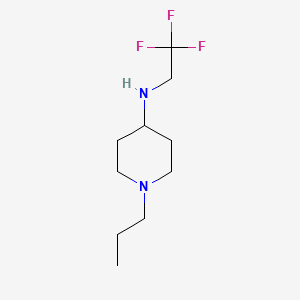
2-Chloro-4-(2-chlorophenyl)-1-butene
Descripción general
Descripción
2-Chloro-4-(2-chlorophenyl)-1-butene, also known as 2-chloro-4-chlorophenyl-1-butene, is an organic compound that belongs to the family of substituted phenyl compounds. It is a colorless, volatile liquid with a strong odor that has been used in a variety of scientific applications. It is a derivative of the aromatic compound benzene and is a member of the class of compounds known as aromatics. 2-Chloro-4-(2-chlorophenyl)-1-butene is a versatile compound with many potential uses in the laboratory.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agents
Compounds structurally related to 2-Chloro-4-(2-chlorophenyl)-1-butene have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promising activity against bacterial (Gram-positive and Gram-negative) and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell lines .
Molecular Modelling and Drug Design
The molecular structure of 2-Chloro-4-(2-chlorophenyl)-1-butene derivatives can be used in molecular modelling to understand the binding mode of active compounds with receptors. This is crucial for rational drug design, where the aim is to develop new molecules with high specificity and efficacy against target proteins .
Biological Potential of Indole Derivatives
While not directly related to 2-Chloro-4-(2-chlorophenyl)-1-butene , indole derivatives share some structural similarities and possess a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which could inspire the development of new derivatives of 2-Chloro-4-(2-chlorophenyl)-1-butene with similar biological potentials .
Synthesis of Heterocyclic Compounds
2-Chloro-4-(2-chlorophenyl)-1-butene: may serve as a precursor or intermediate in the synthesis of various heterocyclic compounds. These compounds are of significant interest due to their medicinal properties, such as anti-inflammatory, antibacterial, antifungal, and antitumor activities .
Pharmaceutical Intermediates
Chemical compounds similar to 2-Chloro-4-(2-chlorophenyl)-1-butene are employed as intermediates in pharmaceutical manufacturing. They play a crucial role in the synthesis of more complex drug molecules, highlighting the importance of such intermediates in the pharmaceutical industry .
Research on Substance Hazard Classification
Research into substances like 2-Chloro-4-(2-chlorophenyl)-1-butene includes studying their hazard classification and labelling. This is essential for ensuring safe handling and use of chemicals in various applications, including research and industrial processes .
Propiedades
IUPAC Name |
1-chloro-2-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFUOLQVVPDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641106 | |
| Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chlorophenyl)-1-butene | |
CAS RN |
731772-00-2 | |
| Record name | 1-Chloro-2-(3-chloro-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





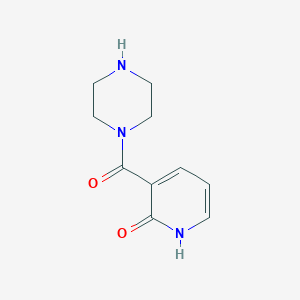
![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)
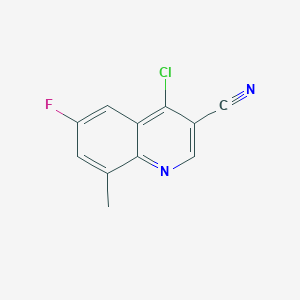

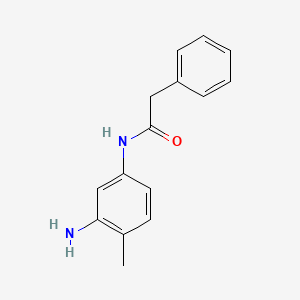
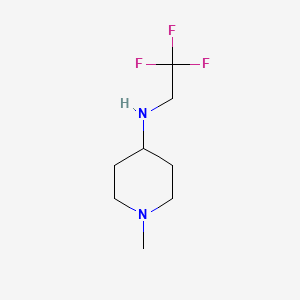

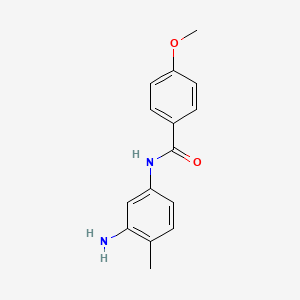
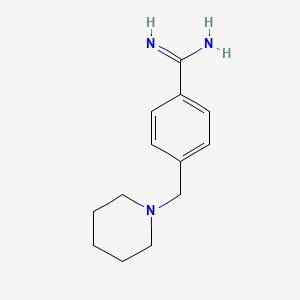
![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)
![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)
